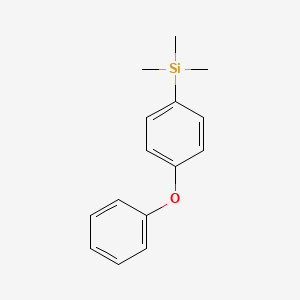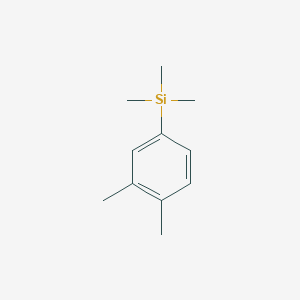
1-(Trimethylsilyl)-3,4-dimethylbenzene
Descripción general
Descripción
1-(Trimethylsilyl)-3,4-dimethylbenzene is a useful research compound. Its molecular formula is C11H18Si and its molecular weight is 178.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Use in Aromatic Nucleophilic Substitution Reactions : Trimethylsilyl derivatives are used in reactions involving fluorobenzenes, indicating their potential in organic synthesis and functional group substitution. This is exemplified in reactions with Me2EM reagents, evidencing a concerted mechanism of aromatic nucleophilic substitution (Goryunov et al., 2010).
Base Cleavage of Trimethylsilyl Derivatives : The study of the base cleavage rates of trimethylsilyl derivatives of 1,2-dihydrobenzocyclobutene provides insights into the reactivity and stability of these compounds, contributing to understanding their behavior in various chemical environments (Eaborn, Najam, & Walton, 1972).
Electron Transmission Spectroscopy Studies : Investigation of negative ion formation in trimethylsilyl derivatives of ethylene and benzene using electron transmission spectroscopy has provided valuable data on the electronic properties and molecular orbitals of these compounds (Modelli, Jones, & Distefano, 1982).
Catalytic Applications in Organic Synthesis : Trimethylsilyl derivatives have been used in palladium-catalyzed allylalkynylation of benzynes, demonstrating their utility in facilitating complex organic transformations and synthesizing valuable compounds (Jeganmohan & Cheng, 2004).
Applications in Organometallic Chemistry : The reactivity of disilynes toward π-bonds in stereospecific addition reactions has been studied, showcasing the potential of trimethylsilyl derivatives in the synthesis of novel organometallic compounds (Kinjo et al., 2007).
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVKELGYGKHHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



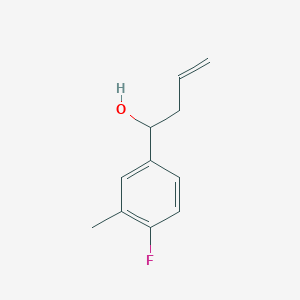




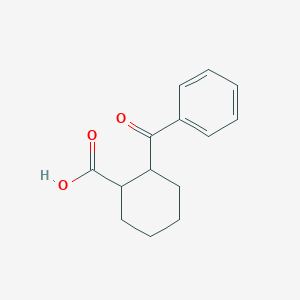
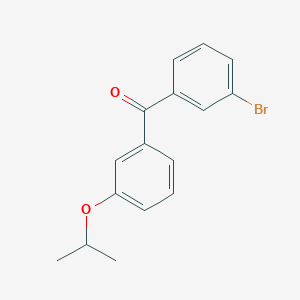

![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)


